![molecular formula C6H8O13Yb2 B3427298 Ytterbium oxalate hydrate CAS No. 58176-74-2](/img/structure/B3427298.png)
Ytterbium oxalate hydrate
Overview
Description
Ytterbium(III) oxalate hydrate is a chemical compound with the linear formula Yb2(C2O4)3 · xH2O . It is highly insoluble in water and converts to the oxide when heated . It is generally available in most volumes, including ultra-high purity, high purity, submicron, and nanopowder forms .
Synthesis Analysis
Ytterbium(III) oxalate hydrate can be prepared by reacting an aqueous solution of ytterbium(III) chloride and a benzene solution of dimethyl oxalate . In a study, Yb-doped Mn3O4 nanostructures were synthesized via a facile hydrothermal route .Molecular Structure Analysis
The molecular weight of Ytterbium(III) oxalate hydrate is 610.14 (anhydrous basis) . The linear formula is Yb2(C2O4)3 · xH2O .Chemical Reactions Analysis
Ytterbium(III) oxalate pentahydrate is decomposed by heat to obtain the dihydrate, which is further heated to obtain ytterbium(III) oxide . It reacts with acids to obtain H [Yb (C 2 O 4) 2 ].6H 2 O .Physical And Chemical Properties Analysis
Ytterbium(III) oxalate hydrate is a solid with a molecular weight of 610.14 (anhydrous basis) . It is highly insoluble in water and converts to the oxide when heated .Safety and Hazards
properties
IUPAC Name |
oxalic acid;ytterbium;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.H2O.2Yb/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);1H2;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTIVNIHURJRHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Yb].[Yb] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O13Yb2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ytterbium oxalate hydrate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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